

An In-depth Technical Guide to the Physical Properties of Alpha-Hydroxy Phosphonates

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Compound of Interest

Compound Name: 1-Diethoxyphosphorylethanol

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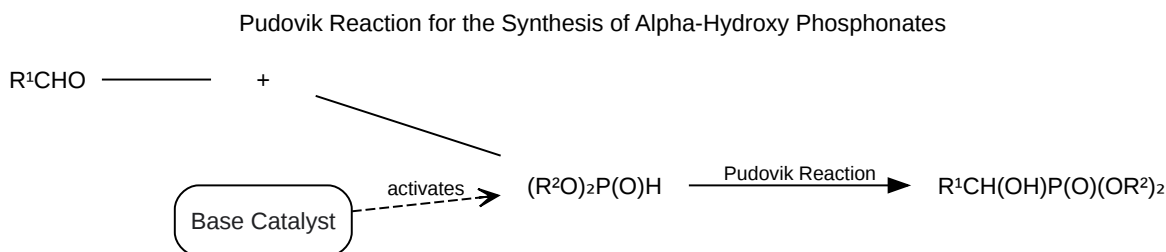
Introduction

Alpha-hydroxy phosphonates are a class of organophosphorus compounds characterized by a hydroxyl group and a phosphonate group attached to the same carbon atom. They are synthetic analogs of α -hydroxy carboxylic acids and have garnered significant attention in medicinal chemistry and drug development due to their diverse biological activities. These compounds are known to act as inhibitors for a variety of enzymes, including proteases like renin and HIV protease, as well as protein tyrosine phosphatases (PTPs), making them promising candidates for the development of new therapeutic agents.^{[1][2]} This technical guide provides a comprehensive overview of the core physical properties of alpha-hydroxy phosphonates, detailing their synthesis, structural characteristics, and spectroscopic data.

Synthesis of Alpha-Hydroxy Phosphonates

The most common and versatile method for the synthesis of α -hydroxy phosphonates is the Pudovik reaction. This reaction involves the nucleophilic addition of a dialkyl phosphite to the carbonyl group of an aldehyde or ketone, typically catalyzed by a base.^[3]

A general schematic of the Pudovik reaction is presented below:



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Caption: General scheme of the Pudovik reaction.

Physical and Structural Properties

The physical state of alpha-hydroxy phosphonates can range from oils to crystalline solids, largely dependent on the nature of the substituents (R^1 , R^2) and the purity of the compound.

Melting Point

The melting points of several alpha-hydroxy phosphonates are summarized in the table below. These values are influenced by the aromatic or aliphatic nature of the substituents and the presence of functional groups that can participate in intermolecular interactions.

Compound Name	R ¹ Group	R ² Group	Melting Point (°C)
Diethyl [hydroxy(phenyl)methyl]phosphonate	Phenyl	Ethyl	74-75
Diethyl [hydroxy(4-nitrophenyl)methyl]phosphonate	4-Nitrophenyl	Ethyl	86-87
Diethyl [hydroxy(4-methoxyphenyl)methyl]phosphonate	4-Methoxyphenyl	Ethyl	121-122
Diethyl [hydroxy(2-chlorophenyl)methyl]phosphonate	2-Chlorophenyl	Ethyl	75-77
Diethyl P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate	3,5-di-tert-butyl-4-hydroxyphenyl	Ethyl	112-114

Data sourced from multiple studies.[\[3\]](#)[\[4\]](#)

Solubility and pKa

Quantitative data on the solubility of alpha-hydroxy phosphonates in various solvents is not extensively documented in the literature. Generally, their solubility is influenced by the polarity of the substituents. Those with smaller alkyl or polar groups tend to be more soluble in polar solvents, while those with larger, nonpolar groups exhibit better solubility in organic solvents.

Similarly, comprehensive experimental data for the pKa values of a wide range of alpha-hydroxy phosphonates are scarce. The acidity of the phosphonic acid moiety is a key determinant of their behavior in biological systems. For phosphonic acids in general, the first pKa is typically in the range of 1-2.5, and the second pKa is around 6-8.[\[5\]](#) The specific pKa values for individual alpha-hydroxy phosphonates will vary depending on the electronic effects of the substituents on the alpha-carbon.

Crystal Structure

The three-dimensional arrangement of atoms in the solid state is crucial for understanding intermolecular interactions and for rational drug design. X-ray crystallography has been employed to determine the crystal structure of several alpha-hydroxy phosphonates.

For instance, the crystal structure of diethyl [hydroxy(phenyl)methyl]phosphonate reveals a monoclinic crystal system with the space group $P2_1/n$. The molecules are linked into chiral helical chains along the crystallographic b-axis via $O-H\cdots O$ hydrogen bonds between the hydroxyl group and a phosphonate oxygen atom.^{[6][7]}

Table of Crystal Data for Diethyl [hydroxy(phenyl)methyl]phosphonate^{[6][7]}

Parameter	Value
Chemical Formula	$C_{11}H_{17}O_4P$
Molecular Weight	244.22 g/mol
Crystal System	Monoclinic
Space Group	$P2_1/n$
a	9.2361 (6) Å
b	8.0719 (5) Å
c	17.4599 (13) Å
β	95.096 (5)°
Volume	1296.54 (15) Å ³
Z	4

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of alpha-hydroxy phosphonates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H , ^{13}C , and ^{31}P NMR are routinely used to confirm the structure of these compounds.

^1H NMR: The proton on the α -carbon typically appears as a doublet due to coupling with the phosphorus atom. The chemical shift and coupling constant are characteristic of the alpha-hydroxy phosphonate moiety.

^{13}C NMR: The α -carbon also shows a characteristic doublet in the ^{13}C NMR spectrum due to C-P coupling.

^{31}P NMR: A single resonance is typically observed in the ^{31}P NMR spectrum, confirming the presence of a single phosphorus environment.

Table of Representative NMR Data for Diethyl [hydroxy(phenyl)methyl]phosphonate in CDCl_3 [\[8\]](#)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
^1H	5.00-5.03	d	10.8
^{13}C	71.5 (d, $^1\text{J}_{\text{C-P}} = 158.0$)	d	158.0
^{31}P	22.8	s	-

Infrared (IR) Spectroscopy

The IR spectrum of an alpha-hydroxy phosphonate exhibits characteristic absorption bands corresponding to the functional groups present.

Table of Key IR Absorption Bands[\[9\]](#)

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H	3200-3400	Broad, stretching
C-H (aromatic)	3000-3100	Stretching
C-H (aliphatic)	2850-3000	Stretching
P=O	1200-1260	Stretching
P-O-C	1000-1050	Stretching

Experimental Protocols

General Synthesis of Diethyl [hydroxy(phenyl)methyl]phosphonate

Materials:

- Benzaldehyde
- Diethyl phosphite
- Triethylamine
- Anhydrous solvent (e.g., toluene or THF)
- Dichloromethane
- Anhydrous sodium sulfate

Procedure:

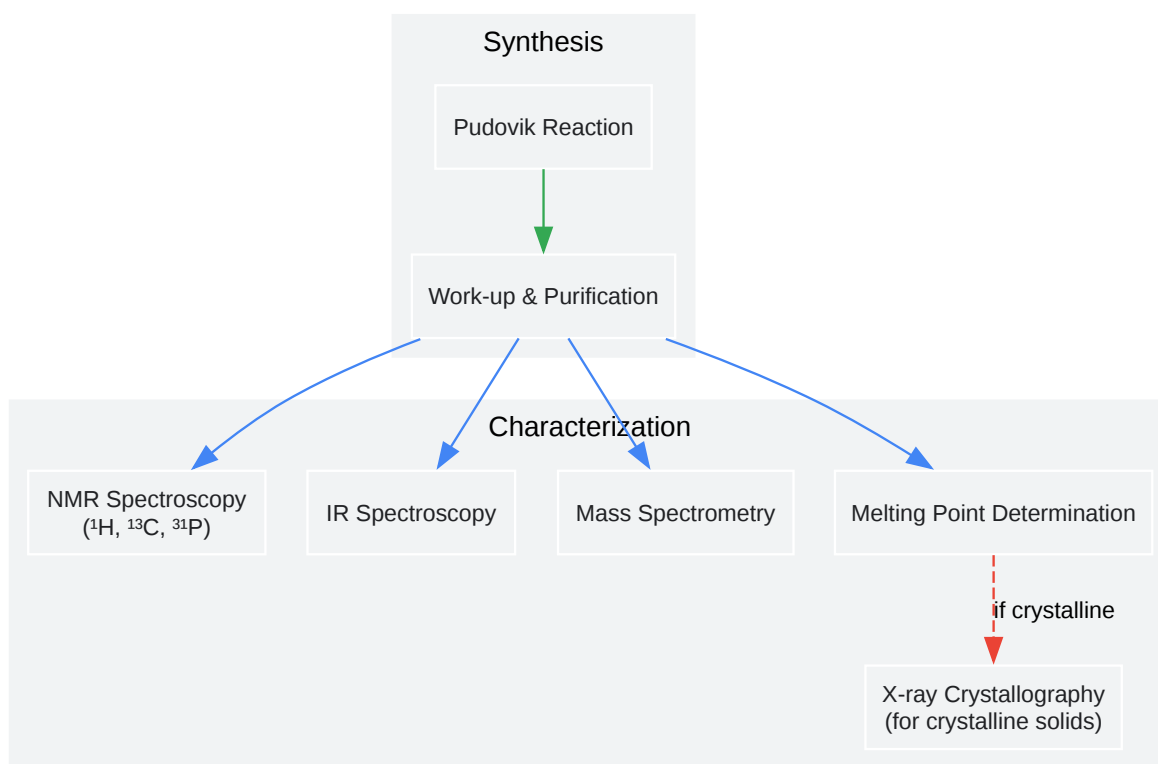
- To a solution of benzaldehyde (1 equivalent) in the chosen anhydrous solvent, add diethyl phosphite (1.1 equivalents).
- Add a catalytic amount of triethylamine (0.1 equivalents) to the mixture.
- Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

- Once the reaction is complete, remove the solvent under reduced pressure.
- Dissolve the residue in dichloromethane and wash with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- The crude product can be purified by column chromatography on silica gel or by crystallization.[7]

Characterization Workflow

The following workflow outlines the typical steps for the characterization of a synthesized alpha-hydroxy phosphonate.

Experimental Workflow for Alpha-Hydroxy Phosphonate Characterization



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Caption: A typical experimental workflow.

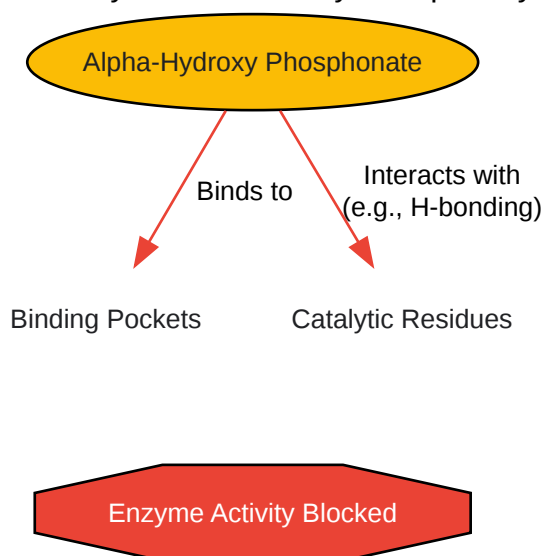
Biological Activity: Enzyme Inhibition

Alpha-hydroxy phosphonates are recognized as transition-state analog inhibitors of several classes of enzymes. Their tetrahedral geometry around the α -carbon mimics the transition state of substrate hydrolysis, allowing them to bind tightly to the enzyme's active site.

Mechanism of Enzyme Inhibition

The general mechanism of inhibition involves the phosphonate group acting as a non-hydrolyzable mimic of the phosphate group in natural substrates or the tetrahedral intermediate in enzymatic reactions. The hydroxyl group often forms crucial hydrogen bonds with active site residues.

Conceptual Diagram of Enzyme Inhibition by an Alpha-Hydroxy Phosphonate



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Caption: Enzyme inhibition by alpha-hydroxy phosphonates.

- **Renin Inhibition:** Alpha-hydroxy phosphonates have been designed as transition-state analog inhibitors of renin, an aspartyl protease involved in blood pressure regulation. They mimic the tetrahedral intermediate of peptide bond hydrolysis.[10]

- HIV Protease Inhibition: As inhibitors of HIV protease, another aspartyl protease, these compounds block the processing of viral polyproteins, which is essential for viral maturation. [\[11\]](#)[\[12\]](#)
- Protein Tyrosine Phosphatase (PTP) Inhibition: The phosphonate moiety can act as a phosphate mimic, enabling these molecules to bind to the active site of PTPs and inhibit their dephosphorylating activity.[\[13\]](#)

Conclusion

Alpha-hydroxy phosphonates are a structurally and biologically significant class of compounds. This guide has provided a summary of their key physical properties, including melting points, crystal structure, and spectroscopic data, along with protocols for their synthesis and characterization. While there is a need for more comprehensive quantitative data on solubility and pKa values, the existing information provides a solid foundation for researchers in the field of medicinal chemistry and drug development. The ability of these compounds to act as potent enzyme inhibitors continues to drive research into their therapeutic potential.

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